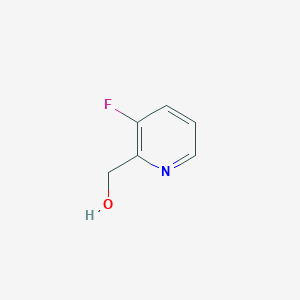
(3-fluoropyrid-2-yl)methanol
Cat. No. B151536
M. Wt: 127.12 g/mol
InChI Key: FKTCIWBKNWUDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935722B2
Procedure details


Dissolve (6-bromo-3-fluoro-pyridin-2-yl)-methanol (850 mg, 4.13 mmol) in methanol (40 mL) then purge the solution with nitrogen. Add palladium on carbon (200 mg of 5% wet) and stir the mixture under a hydrogen atmosphere (2 balloons) for 20 h. Filter the mixture through Celite® and wash the filter cake with methanol.


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([CH2:8][OH:9])[C:5]([F:10])=[CH:4][CH:3]=1>CO>[F:10][C:5]1[C:6]([CH2:8][OH:9])=[N:7][CH:2]=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
850 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=N1)CO)F
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Add palladium on carbon (200 mg of 5% wet) and stir the mixture under a hydrogen atmosphere (2 balloons) for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then purge the solution with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the mixture through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the filter cake with methanol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
